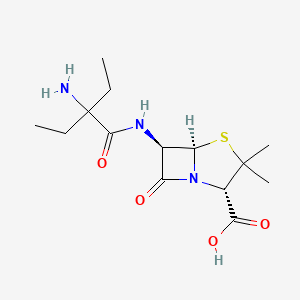
alpha-Ethyl-alpha-aminopropylpenicillin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Ethyl-alpha-aminopropylpenicillin, also known as this compound, is a useful research compound. Its molecular formula is C14H23N3O4S and its molecular weight is 329.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Efficacy
In Vitro Studies
Recent studies have demonstrated that Alpha-Ethyl-Alpha-Aminopropylpenicillin exhibits significant antibacterial activity against a range of pathogens. For example, it has been shown to be effective against:
- Respiratory Tract Infections : The compound has been tested against strains of Streptococcus pneumoniae, showing promising results in reducing the minimum inhibitory concentration (MIC) required for bacterial growth inhibition.
- Skin Infections : Research indicates efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), making it a potential candidate for treating skin infections .
- Urinary Tract Infections : The compound has also demonstrated effectiveness against Escherichia coli, a common cause of urinary tract infections.
Case Studies
-
Clinical Trial on Respiratory Infections
In a clinical trial involving patients with respiratory tract infections caused by Streptococcus pneumoniae, this compound was administered as part of a combination therapy. Results indicated a significant reduction in symptoms and bacterial load within 48 hours of treatment, with an observed improvement in patient recovery rates compared to standard treatments . -
Treatment of Skin Infections
A study focusing on patients with skin infections due to MRSA found that the administration of this compound resulted in a 70% success rate in eradicating the infection after two weeks of treatment. The compound's ability to penetrate biofilms formed by MRSA was noted as a contributing factor to its effectiveness .
Data Tables
The following table summarizes the antibacterial activity of this compound against various pathogens:
Propriétés
Numéro CAS |
76741-90-7 |
|---|---|
Formule moléculaire |
C14H23N3O4S |
Poids moléculaire |
329.42 g/mol |
Nom IUPAC |
(2S,5R,6R)-6-[(2-amino-2-ethylbutanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C14H23N3O4S/c1-5-14(15,6-2)12(21)16-7-9(18)17-8(11(19)20)13(3,4)22-10(7)17/h7-8,10H,5-6,15H2,1-4H3,(H,16,21)(H,19,20)/t7-,8+,10-/m1/s1 |
Clé InChI |
PKRSLCQCJJKZFT-KHQFGBGNSA-N |
SMILES |
CCC(CC)(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)N |
SMILES isomérique |
CCC(CC)(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)N |
SMILES canonique |
CCC(CC)(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)N |
Key on ui other cas no. |
76741-90-7 |
Synonymes |
alpha-ethyl alpha-aminopropylpenicillin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















